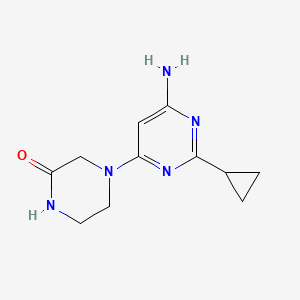

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWFWJNUOJZJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target dna gyrase, an enzyme involved in dna replication .

Mode of Action

It is suggested that similar compounds interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Inhibition of dna gyrase by similar compounds can disrupt dna replication, affecting the growth and proliferation of cells .

Result of Action

Inhibition of dna gyrase by similar compounds can lead to disruption of dna replication, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an enzyme that relieves strain while double-stranded DNA is being unwound by helicase. This interaction is significant as it can inhibit the enzyme’s activity, leading to potential antibacterial effects. Additionally, the compound’s interaction with other biomolecules can influence its therapeutic properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the DNA gyrase enzyme, which plays a role in DNA replication and transcription. This can lead to changes in gene expression and cellular metabolism, potentially resulting in antibacterial effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DNA gyrase by binding to the enzyme, preventing it from relieving strain during DNA unwinding. This inhibition can lead to the disruption of DNA replication and transcription, ultimately affecting bacterial cell survival. Additionally, the compound may influence other molecular pathways, contributing to its therapeutic properties.

Biological Activity

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound, characterized by the presence of a piperazine ring and a pyrimidine moiety, is being investigated for its pharmacological properties, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyrimidine Moiety : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity and biological interaction.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an acetylcholinesterase inhibitor , which enhances cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer activity. Notably, derivatives containing piperazine rings have shown potent inhibition against various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against human lung cancer (A549), cervical cancer (HeLa), and gastric cancer (SGC7901) cell lines, with some compounds outperforming established chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|---|

| This compound | A549 | TBD | 11.54 |

| Similar Piperazine Derivative | HeLa | TBD | 20.52 |

| Similar Piperazine Derivative | SGC7901 | TBD | 12.44 |

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also under investigation. Its ability to inhibit acetylcholinesterase suggests applications in treating cognitive disorders. Studies have indicated that compounds with similar structures can enhance memory retention and cognitive function in animal models.

Case Studies

- In Vivo Studies : In a study involving animal models, administration of piperazine derivatives resulted in improved cognitive performance in memory tasks, supporting their role as potential therapeutic agents for Alzheimer's disease.

- Cell Culture Experiments : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Cyclopropyl vs.

- Amino Group vs. Halogenated Groups: The 6-amino group on the pyrimidine ring may act as a hydrogen-bond donor, contrasting with the electron-withdrawing 4-fluorophenyl and trifluoromethyl groups in 21w, which likely enhance hydrophobic interactions .

- Piperazin-2-one Core : Shared across all analogs, this moiety provides a rigid scaffold for substituent display and participates in hydrogen bonding with target proteins .

Physicochemical and Pharmacokinetic Properties

- Solubility: The amino group in the target compound may improve aqueous solubility compared to lipophilic analogs like Nutlin-3 (chlorophenyl substituents) or 21w (fluorinated groups) .

- Metabolic Stability : Cyclopropane’s strained ring may resist oxidative metabolism better than linear alkyl chains (e.g., ethyl or isopropyl groups in patent derivatives) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves:

- Formation of the substituted pyrimidine ring bearing the amino and cyclopropyl groups.

- Preparation or derivatization of piperazin-2-one as a coupling partner.

- Coupling of the pyrimidine intermediate with piperazin-2-one via nucleophilic substitution or amide bond formation.

This approach is supported by analogous syntheses of related compounds where pyrimidine derivatives are coupled with piperazin-2-one or substituted piperazines under various conditions.

Preparation of Piperazin-2-one Derivatives

Piperazin-2-one is a key component and can be prepared or functionalized through:

Reaction of 2-piperazinone with aryl halides via copper-catalyzed coupling in 1,4-dioxane at reflux (~100°C) for prolonged periods (e.g., 20 hours) using copper(I) iodide as catalyst, potassium phosphate as base, and diamine ligands to facilitate the reaction. This yields aryl-substituted piperazin-2-one intermediates useful for further coupling.

Direct alkylation of piperazin-2-one with suitable electrophiles under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 70°C overnight) to introduce substituents that enable further transformations.

Construction of the Pyrimidine Core with Amino and Cyclopropyl Substituents

The pyrimidine ring substituted with amino and cyclopropyl groups is commonly synthesized via:

Cyclization reactions starting from appropriate amidines or β-dicarbonyl compounds bearing cyclopropyl substituents.

Functional group transformations introducing amino groups at the 6-position of the pyrimidine ring.

Though explicit synthetic routes for this exact pyrimidine derivative are less frequently detailed in open literature, analogous pyrimidine syntheses involve stepwise functionalization and ring closure under controlled conditions.

Coupling of Pyrimidine and Piperazin-2-one Units

Coupling methods include:

Amide bond formation using coupling agents such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous dichloromethane or acetonitrile under nitrogen atmosphere at room temperature. This is followed by addition of triethylamine as base and stirring overnight to achieve coupling between carboxylic acid-functionalized pyrimidine derivatives and aminopiperazines.

The reaction mixture is then concentrated, partitioned between organic solvents and water, dried, and purified by column chromatography on silica gel using mixtures of chloroform/methanol or ethyl acetate/methanol as eluents to isolate the target compound with yields ranging from moderate to good (15–44% reported for similar compounds).

Representative Experimental Conditions and Yields

Analytical Characterization

Products are typically characterized by melting point, NMR spectroscopy (1H and 13C), mass spectrometry (e.g., ESI-MS), and HPLC purity analysis.

Mass spectra confirm molecular ion peaks corresponding to the expected molecular weight, for example, m/z values consistent with the molecular formula C12H17N5O for this compound.

NMR data provide evidence for the presence of cyclopropyl protons, amino groups, and piperazinone ring protons, confirming successful synthesis.

Summary of Key Findings

The preparation of this compound involves careful synthesis of the substituted pyrimidine and piperazin-2-one components followed by efficient coupling.

Copper-catalyzed coupling and alkylation reactions are effective for preparing piperazin-2-one derivatives.

Amide bond formation using BOP-Cl or HATU coupling agents under mild conditions yields the final product with moderate yields.

Purification by silica gel chromatography and thorough characterization are essential to confirm product identity and purity.

Q & A

Q. What are the established synthetic routes for 4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclopropane functionalization and piperazine ring formation. Key steps include nucleophilic substitution and catalytic hydrogenation. For example, cyclopropylmethyl-piperazine intermediates are prepared using ethanol (95%) as a solvent under reflux (140°C), followed by purification via preparative TLC or HPLC . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., triethylamine as a base catalyst). Monitoring progress with LC-MS ensures intermediate stability and yield improvement.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

- ¹H NMR : Peaks at δ 8.60 (s, 1H) and δ 1.09–1.00 (m, 1H) confirm pyrimidine and cyclopropyl protons, respectively. Splitting patterns (e.g., td, J = 13.5 Hz) indicate piperazine ring conformation .

- ESI-MS : A molecular ion peak at m/z 492 [M+H]⁺ validates the molecular weight. Fragmentation patterns help identify substituents like the cyclopropyl group .

Q. How can researchers ensure purity and identify impurities during synthesis?

Methodological Answer: Use orthogonal analytical methods:

- HPLC-PDA : Detect impurities at 0.1% levels using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid).

- Reference Standards : Compare retention times with known impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7) .

- TGA/DSC : Assess thermal stability to detect degradation products during storage .

Q. What are the recommended protocols for evaluating stability under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

Q. How is solubility assessed, and what solvent systems are optimal for in vitro assays?

Methodological Answer: Use the shake-flask method:

- Dissolve the compound in DMSO (stock solution) and dilute with PBS (pH 7.4) or simulated gastric fluid.

- Measure saturation solubility via UV-Vis spectroscopy at λmax.

- For low solubility, employ co-solvents (e.g., ethanol:water mixtures) or surfactants like Tween-80 .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring impact biological activity, and how can isomers be resolved?

Methodological Answer: Enantiomers (e.g., (1R,4R)- vs. (1S,4S)-configurations) show distinct receptor binding. Resolve isomers using:

- Chiral HPLC : Use amylose-based columns with hexane/isopropanol mobile phases.

- X-ray crystallography : Confirm absolute configuration (e.g., compare with 4-(2-Methoxyphenyl)piperazin-1-ium structures) .

- Biological assays : Test isomers in kinase inhibition assays to correlate stereochemistry with efficacy .

Q. What strategies identify trace impurities originating from synthetic intermediates?

Methodological Answer:

- HR-MS/MS : Characterize impurities like 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl derivatives by matching exact masses and fragmentation pathways .

- Synthetic route mapping : Track impurities back to specific steps (e.g., incomplete deprotection of dibenzyl groups) using step-by-step LC-MS monitoring .

Q. How can computational modeling predict binding affinities and guide structural modifications?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine amino group and hydrophobic interactions with the cyclopropyl moiety.

- QSAR models : Corporate substituent effects (e.g., cyclopropyl vs. ethyl groups) to optimize logP and bioavailability .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what assays address this?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes to predict metabolic clearance.

- Plasma protein binding : Use ultrafiltration to measure free fraction.

- In vivo PK studies : Administer IV/PO doses in rodents and collect plasma samples for LC-MS/MS analysis. Adjust formulations (e.g., PEGylation) to improve half-life .

Q. How should researchers reconcile contradictory data from different synthetic batches or assays?

** Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst purity, temperature).

- Orthogonal validation : Confirm bioactivity with alternative assays (e.g., SPR vs. cell-based assays).

- Meta-analysis : Compare data across published protocols (e.g., cyclopropane introduction methods in vs. ) to identify methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.